![molecular formula C11H8F4N4O5S2 B561682 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate CAS No. 352000-06-7](/img/structure/B561682.png)
4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate
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Overview
Description
4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate (4-ATFB-L-Cys-MTS) is a novel compound developed by researchers in the field of chemistry and biochemistry. It is a combination of two compounds: 4-azido-2,3,5,6-tetrafluorobenzamido (4-ATFB) and L-cysteine methanesulfonate (L-Cys-MTS). 4-ATFB is a fluorinated aromatic moiety that is used to modify proteins, while L-Cys-MTS is a sulfonate group that is used to stabilize the protein. Together, these two compounds form a unique molecule that has a wide range of applications in scientific research.
Scientific Research Applications
Protein Modification and Enzyme Activity Studies
Methanethiosulfonate reagents, including compounds similar to 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate, are instrumental in modifying thiol groups of protein cysteines. This modification is crucial for understanding protein functions, especially in enzymes where thiol groups play a pivotal role in their catalytic activity. For instance, studies have utilized such reagents to investigate the structure and function of serine hydroxymethyltransferase, revealing insights into the enzyme's mechanism and the role of its cysteine residues (Gavilanes, Peterson, & Schirch, 1982).
Labeling and Tracking RNA Populations
Innovative chemical methods have been developed to label and purify RNA containing specific modifications, such as 4-thiouridine. Methanethiosulfonate (MTS) reagents are shown to form disulfide bonds more efficiently than traditional labeling compounds, enabling more effective tracking of RNA populations. This enhanced labeling technique facilitates the study of RNA turnover and dynamics without perturbing the cellular environment, providing a clearer understanding of RNA biology (Duffy et al., 2015).
Mechanism of Action
Target of Action
It is described as a trifunctional, photo and thiol reactive reagent , suggesting that it may interact with a variety of biological targets.
Mode of Action
Given its description as a trifunctional, photo and thiol reactive reagent , it can be inferred that it may interact with its targets through photoactivation and thiol reactivity. This could involve forming covalent bonds with target molecules, leading to changes in their function.
properties
IUPAC Name |
(2R)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNQPHWGTXGNNV-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652444 |
Source
|
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate | |
CAS RN |
352000-06-7 |
Source
|
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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